molecular formula C15H19N5 B11032839 2-(4,6-Dimethylpyrimidin-2-yl)-1-(4-ethylphenyl)guanidine

2-(4,6-Dimethylpyrimidin-2-yl)-1-(4-ethylphenyl)guanidine

Cat. No.: B11032839
M. Wt: 269.34 g/mol
InChI Key: AQMAWBQAKRHWRD-UHFFFAOYSA-N
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Description

2-(4,6-Dimethylpyrimidin-2-yl)-1-(4-ethylphenyl)guanidine is a chemical compound known for its unique structure and potential applications in various fields. It consists of a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a guanidine group attached to a phenyl ring substituted with an ethyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-Dimethylpyrimidin-2-yl)-1-(4-ethylphenyl)guanidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate diketone and a guanidine derivative.

    Substitution Reactions: The dimethyl groups are introduced at positions 4 and 6 of the pyrimidine ring through electrophilic substitution reactions.

    Attachment of the Phenyl Ring: The phenyl ring with an ethyl group at the 4-position is attached to the guanidine group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch Reactors: For controlled synthesis and monitoring of reaction conditions.

    Continuous Flow Reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-Dimethylpyrimidin-2-yl)-1-(4-ethylphenyl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-(4,6-Dimethylpyrimidin-2-yl)-1-(4-ethylphenyl)guanidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4,6-Dimethylpyrimidin-2-yl)-1-(4-ethylphenyl)guanidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4,6-Dimethylpyrimidin-2-yl)-1-phenylguanidine: Lacks the ethyl group on the phenyl ring.

    2-(4,6-Dimethylpyrimidin-2-yl)-1-(4-methylphenyl)guanidine: Has a methyl group instead of an ethyl group on the phenyl ring.

    2-(4,6-Dimethylpyrimidin-2-yl)-1-(4-chlorophenyl)guanidine: Contains a chlorine atom on the phenyl ring.

Properties

Molecular Formula

C15H19N5

Molecular Weight

269.34 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-(4-ethylphenyl)guanidine

InChI

InChI=1S/C15H19N5/c1-4-12-5-7-13(8-6-12)19-14(16)20-15-17-10(2)9-11(3)18-15/h5-9H,4H2,1-3H3,(H3,16,17,18,19,20)

InChI Key

AQMAWBQAKRHWRD-UHFFFAOYSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N/C(=N\C2=NC(=CC(=N2)C)C)/N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)N

Origin of Product

United States

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